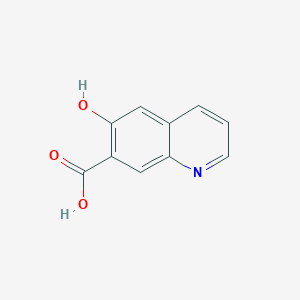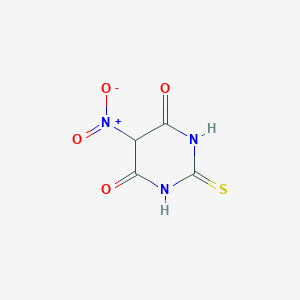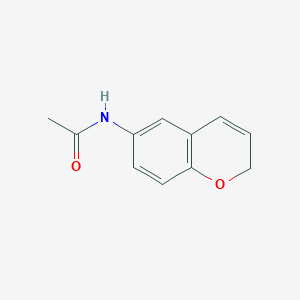
(S)-2-((4-Fluorophenyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-Fluorophényl)amino)propanoïque est un composé organique qui présente un cycle aromatique fluoré et une structure d'acide aminé
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (S)-2-((4-fluorophényl)amino)propanoïque implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la 4-fluoroaniline disponible dans le commerce et un auxiliaire chiral ou un catalyseur approprié pour assurer la stéréochimie désirée.
Formation de la liaison amide : La 4-fluoroaniline est mise à réagir avec une forme protégée de la (S)-alanine dans des conditions qui favorisent la formation de la liaison amide. Les réactifs courants pour cette étape comprennent les agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Déprotection et purification : Après la formation de la liaison amide, les groupes protecteurs sont éliminés dans des conditions acides ou basiques, et le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
Dans un contexte industriel, la production d'acide (S)-2-((4-fluorophényl)amino)propanoïque peut impliquer :
Synthèse à grande échelle : Utilisation de réacteurs automatisés et de systèmes à flux continu pour augmenter l'échelle du processus de synthèse.
Optimisation des conditions de réaction : Ajustement fin des paramètres tels que la température, le solvant et le temps de réaction pour maximiser le rendement et la pureté.
Purification et contrôle qualité : Utilisation de méthodes de purification avancées et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-((4-Fluorophényl)amino)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le groupe acide carboxylique peut être réduit en alcool à l'aide d'agents réducteurs tels que LiAlH4 (hydrure de lithium et d'aluminium).
Substitution : L'atome de fluor sur le cycle aromatique peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans les réactions de substitution, souvent facilitées par des catalyseurs ou dans des conditions basiques.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de l'alcool correspondant.
Substitution : Formation de dérivés aromatiques substitués.
Applications de la recherche scientifique
(S)-2-((4-Fluorophényl)amino)propanoïque a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que bloc de construction dans la synthèse de produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Études biologiques : Utilisé comme sonde pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.
Science des matériaux : Étudié pour son potentiel d'utilisation dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques uniques.
Applications industrielles : Utilisé dans la synthèse de produits chimiques de spécialité et d'intermédiaires pour divers processus industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide (S)-2-((4-fluorophényl)amino)propanoïque implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Il peut interagir avec les enzymes ou les récepteurs dans les systèmes biologiques, en influençant leur activité.
Voies impliquées : Le composé peut moduler les voies de signalisation, affectant potentiellement les processus cellulaires tels que la neurotransmission ou la régulation métabolique.
Applications De Recherche Scientifique
(S)-2-((4-Fluorophenyl)amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-((4-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (S)-2-((4-chlorophényl)amino)propanoïque : Structure similaire mais avec un atome de chlore au lieu de fluor.
Acide (S)-2-((4-bromophényl)amino)propanoïque : Structure similaire mais avec un atome de brome au lieu de fluor.
Acide (S)-2-((4-méthylphényl)amino)propanoïque : Structure similaire mais avec un groupe méthyle au lieu de fluor.
Unicité
La présence de l'atome de fluor dans l'acide (S)-2-((4-fluorophényl)amino)propanoïque confère des propriétés électroniques uniques, le distinguant de ses analogues. L'électronégativité élevée et la petite taille du fluor peuvent influencer la réactivité, la stabilité et l'interaction du composé avec les cibles biologiques.
Cet article détaillé fournit un aperçu complet de l'acide (S)-2-((4-fluorophényl)amino)propanoïque, couvrant sa synthèse, ses réactions chimiques, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(2S)-2-(4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
LSUMRSDDJQOTNQ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
SMILES canonique |
CC(C(=O)O)NC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




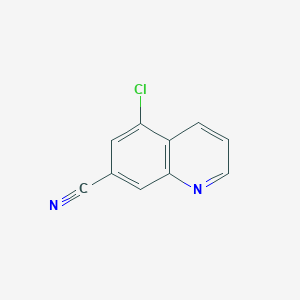

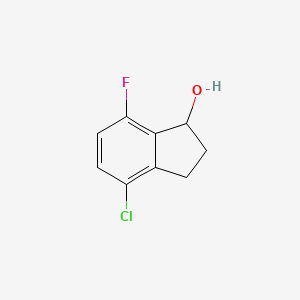
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
